3,5-Difluoro-2-formylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

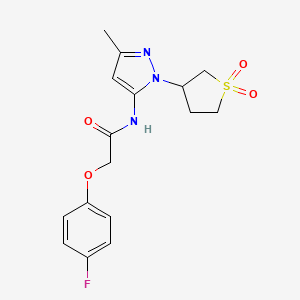

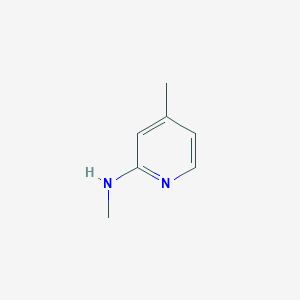

3,5-Difluoro-2-formylbenzonitrile is a useful research chemical . It has a molecular formula of C8H3F2NO and a molecular weight of 167.11 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3F2NO/c9-6-1-5 (3-11)7 (4-12)8 (10)2-6/h1-2,4H . The vibrational wavenumbers, geometry, and various thermodynamic parameters were studied for 3,5-difluorobenzonitrile .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 167.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Chemical Synthesis and Complex Formation

3,5-Difluoro-2-formylbenzonitrile serves as a crucial intermediate in the chemical synthesis of complex molecules. For instance, it has been involved in forming Meisenheimer-type σ-complexes with nucleophiles, illustrating its reactivity and potential in creating structurally diverse compounds (Foreman & Foster, 1969). Additionally, its derivatives have found applications in synthesizing poly(aryl ether nitrile)s, demonstrating its utility in polymer chemistry for producing materials with excellent solubility and thermal stability (Kimura et al., 2001).

Material Science and Photovoltaics

In material science, derivatives of this compound have been explored for enhancing the performance of polymer solar cells. The introduction of perfluorinated compounds as additives has led to increased power conversion efficiencies, underscoring the role of fluorinated intermediates in optimizing electronic devices (Jeong et al., 2011).

Advanced Organic Reactions

The reactivity of this compound and its derivatives enables advanced organic transformations. For example, it has been utilized in cycloaddition reactions for the preparation of radiopharmaceuticals, offering a pathway for labeling sensitive biopolymers and low-molecular-weight compounds (Zlatopolskiy et al., 2012). This highlights its potential in the development of novel diagnostic tools and therapeutic agents.

Fluoroalkylation Reactions

The compound's utility extends to fluoroalkylation reactions, where it serves as a source of difluorocarbene for synthesizing difluoromethoxy- and difluorothiomethoxyarenes. These reactions are significant for introducing fluorine atoms into organic molecules, enhancing their properties for pharmaceutical applications (Thomoson & Dolbier, 2013).

Safety and Hazards

The safety information for 3,5-Difluoro-2-formylbenzonitrile includes hazard statements H302 + H312 + H332 - H315 - H319 - H335 and precautionary statements P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 . More specific safety and hazard information was not found in the search results.

Properties

IUPAC Name |

3,5-difluoro-2-formylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-6-1-5(3-11)7(4-12)8(10)2-6/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHGLYGSEHJPOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2374688.png)

![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)

![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)

![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)

![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)